molecular formula C8H7N3O B1613723 1H-indazole-6-carboxamide CAS No. 906000-44-0

1H-indazole-6-carboxamide

Cat. No.: B1613723
CAS No.: 906000-44-0
M. Wt: 161.16 g/mol
InChI Key: FBGOHJNZYJSJKC-UHFFFAOYSA-N
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Description

1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Mechanism of Action

Target of Action

1H-Indazole-6-carboxamide is a derivative of indazole, a heterocyclic compound that has been the focus of many pharmaceutical studies . The carboxamide moiety in indazole derivatives, such as this compound, has been found to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that the primary targets of this compound are likely to be specific enzymes and proteins within the body.

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction can inhibit the activity of these targets, leading to changes in their function. The exact nature of these changes would depend on the specific targets involved and the strength of the inhibitory effect.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes and proteins. The compound’s inhibitory effect could disrupt these pathways, leading to downstream effects on various biological processes. For instance, indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in cell growth, it could potentially have anti-cancer effects . .

Biochemical Analysis

Biochemical Properties

1H-Indazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound can bind to specific proteins, altering their function and leading to various biochemical effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, including colon and melanoma cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like NF-κB, leading to changes in gene expression that promote apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to COX-2 results in the inhibition of this enzyme, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur. For example, high doses of this compound can lead to liver toxicity and other adverse reactions in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For example, this compound may be actively transported into cells by membrane transporters, leading to its accumulation in specific tissues.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism.

Chemical Reactions Analysis

1H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indazole ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid, while reduction could produce this compound derivatives with different functional groups .

Scientific Research Applications

1H-indazole-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-indazole-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1H-indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOHJNZYJSJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625201
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906000-44-0
Record name 1H-Indazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906000-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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